Tetrakis(1-methoxy-2-propoxy)silane

描述

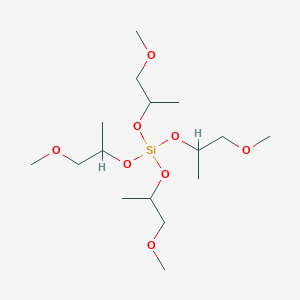

Tetrakis(1-methoxy-2-propoxy)silane is an organosilicon compound with the chemical formula C16H36O8Si. It is a liquid at room temperature and is primarily used in industrial applications. This compound is part of the silicate ester family and is known for its unique chemical properties, which make it valuable in various scientific and industrial fields .

准备方法

Synthetic Routes and Reaction Conditions

Tetrakis(1-methoxy-2-propoxy)silane can be synthesized through the reaction of silicon tetrachloride with 1-methoxy-2-propanol in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and 1-methoxy-2-propanol are mixed and reacted. The process is optimized for efficiency and yield, often involving continuous monitoring and adjustment of reaction parameters .

化学反应分析

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway, where water cleaves the Si-O bonds. This process occurs in both acidic and alkaline conditions but follows distinct mechanisms:

Key Findings :

-

Hydrolysis rates increase with temperature, following the Arrhenius equation:

-

Ultrasound application unexpectedly reduces hydrolysis rates in TEOS analogs due to phase decoupling .

Condensation Reactions

Hydrolysis products (silanols) undergo condensation to form siloxane (Si-O-Si) networks. This reaction is critical in polymer and material synthesis:

| Condition | Rate Constant (k_c) | Major Product |

|---|---|---|

| Acidic | Linear or cyclic siloxanes | |

| Alkaline | Branched polysiloxanes |

Kinetic Behavior :

-

Condensation activation energy (33.2 kJ/mol) exceeds hydrolysis, making it rate-limiting in polymer formation .

-

Gelation time () decreases with higher water/silane molar ratios () and temperature :

Substitution Reactions

Methoxypropoxy groups undergo nucleophilic substitution with alcohols, amines, or thiols:

| Reagent | Conditions | Product |

|---|---|---|

| Ethanol | Reflux, acid catalyst | Ethoxy-substituted silane |

| Ammonia | Room temperature | Aminosilane derivatives |

| Thiophenol | Lewis acid catalyst | Thioether-functional silane |

Mechanistic Insight :

-

Substitution follows an Sₙ2-like mechanism at silicon, facilitated by the leaving group’s electronegativity.

-

Steric hindrance from bulky alkoxy groups slows substitution rates.

Polymerization and Network Formation

The compound participates in sol-gel processes to form hybrid organic-inorganic materials:

| Stage | Key Process | Characterization |

|---|---|---|

| Hydrolysis | Si-OR → Si-OH | : T₀ to T₃ peaks |

| Condensation | Si-OH + Si-OH → Si-O-Si | FTIR: Si-O-Si (~1100 cm⁻¹) |

| Aging | Ostwald ripening | Rheology: Gel modulus increase |

Applications :

-

Coatings : Hydrolyzed silanes form moisture-resistant films.

-

Adhesives : Condensation products create cross-linked networks with high thermal stability.

Influence of Solvents and Additives

Reaction kinetics and product morphology are solvent-dependent:

| Solvent | Effect on Hydrolysis | Effect on Condensation |

|---|---|---|

| Ethanol | Stabilizes intermediates | Reduces gelation time |

| Water | Accelerates hydrolysis | Promotes particulate gels |

| DMF | Delays gelation | Enhances pore size |

Notable Observation :

科学研究应用

Scientific Research Applications

The applications of tetrakis(1-methoxy-2-propoxy)silane are diverse, spanning several scientific disciplines:

Chemistry

- Precursor for Silica Materials : It serves as a precursor in the synthesis of various silica-based materials, including thin films and nanoparticles. These materials are utilized in photonics and electronics due to their unique optical properties.

- Organic Synthesis : The compound is employed as a reagent in organic synthesis reactions, facilitating the formation of complex silanes and other organosilicon compounds .

Biology

- Biocompatible Coatings : this compound is used to create biocompatible coatings for medical devices, enhancing their compatibility with biological tissues.

- Drug Delivery Systems : Research is ongoing into its potential applications in drug delivery systems, where its properties may improve the stability and release profiles of therapeutic agents.

Industry

- Coatings and Adhesives : The compound is integral in producing advanced coatings, adhesives, and sealants that require durability and resistance to environmental factors .

- Surface Modification : It modifies the surface properties of various materials, enhancing adhesion and chemical resistance, which is crucial in manufacturing processes.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Precursor for silica materials | Enables the creation of high-performance materials |

| Biology | Biocompatible coatings | Improves compatibility with biological systems |

| Industry | Coatings and adhesives | Provides durability and resistance to degradation |

| Surface Modification | Enhances adhesion properties | Increases performance in manufacturing |

Case Study 1: Development of Biocompatible Coatings

A study investigated the use of this compound in developing coatings for stents. The results showed enhanced cell adhesion and reduced thrombogenicity compared to traditional coatings. This application highlights its potential in improving medical device performance.

Case Study 2: Nanoparticle Synthesis

Research demonstrated that using this compound as a precursor led to the successful synthesis of silica nanoparticles with controlled size and morphology. These nanoparticles exhibited promising properties for use in drug delivery systems, showcasing the compound's versatility.

作用机制

The mechanism of action of tetrakis(1-methoxy-2-propoxy)silane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to create stable, cross-linked networks that are essential for its applications in coatings, adhesives, and other materials .

相似化合物的比较

Similar Compounds

- Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane

- Tetrakis(2-methoxy-1-methylethyl)silane

- Silicon tetramethoxypropoxide

Uniqueness

Tetrakis(1-methoxy-2-propoxy)silane is unique due to its specific alkoxy groups, which provide distinct reactivity and properties compared to other similar compounds. Its ability to form stable siloxane networks makes it particularly valuable in applications requiring durable and resilient materials .

生物活性

Tetrakis(1-methoxy-2-propoxy)silane, with the chemical formula , is an organosilicon compound that has garnered interest in various scientific and industrial applications due to its unique properties. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound is primarily utilized as a chemical intermediate in the synthesis of silicate esters and is known for its ability to form stable siloxane networks. Its structure includes four alkoxy groups, which impart distinctive reactivity compared to other silanes. The compound is a liquid at room temperature and is employed in various industrial applications, including coatings, adhesives, and sealants.

The biological activity of this compound can be attributed to its chemical structure and the reactions it undergoes:

1. Biomedical Uses

This compound has been investigated for its potential in biomedical applications:

- Biocompatible Coatings : Its ability to form stable siloxane networks makes it suitable for creating coatings that can enhance the biocompatibility of medical devices.

- Drug Delivery Systems : Research is ongoing into its use as a carrier for drug delivery systems due to its favorable chemical properties.

2. Industrial Applications

In industrial contexts, this compound is used in:

- Coatings and Sealants : Due to its reactivity and ability to form durable materials.

- Adhesives : Its unique properties allow for enhanced adhesion in various substrates.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| This compound | Forms stable siloxane networks | |

| Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane | High reactivity due to fluorinated groups | |

| Tetrakis(ethylamino)silane | Used as a precursor in atomic layer deposition |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related studies provide insight into its potential effects:

- A study on similar organosilicon compounds indicated that structural modifications could significantly affect biological activity and toxicity profiles. Such findings suggest that further investigation into this compound's structure-function relationship is warranted .

- Preliminary studies have shown that compounds with similar silicate structures exhibit varying degrees of cytotoxicity across different cell lines. For instance, cytotoxicity assays indicated that certain organosilanes can induce apoptosis in cancer cell lines while being less harmful to normal cells .

属性

IUPAC Name |

tetrakis(1-methoxypropan-2-yl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O8Si/c1-13(9-17-5)21-25(22-14(2)10-18-6,23-15(3)11-19-7)24-16(4)12-20-8/h13-16H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYWNXMKZUKBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O[Si](OC(C)COC)(OC(C)COC)OC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939792 | |

| Record name | Tetrakis(1-methoxypropan-2-yl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18407-95-9 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(1-methoxypropan-2-yl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。